molecular formula C10H10O5 B12300108 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Katalognummer: B12300108
Molekulargewicht: 210.18 g/mol
InChI-Schlüssel: BOUAQNLOSMPHOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is an organic compound that belongs to the class of benzodioxines This compound is characterized by a benzodioxine ring structure with a hydroxymethyl group and a carboxylic acid group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the reaction of 5-(hydroxymethyl)furfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This reaction proceeds through a series of steps including condensation and cyclization to form the benzodioxine ring structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of biomass-derived furfurals such as HMF as starting materials suggests that green chemistry principles and catalytic processes are likely employed to achieve efficient and sustainable synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various types of chemical reactions including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a dicarboxylic acid, while reduction of the carboxylic acid group results in the formation of an alcohol .

Wissenschaftliche Forschungsanwendungen

2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C10H10O5

Molekulargewicht

210.18 g/mol

IUPAC-Name

2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

InChI

InChI=1S/C10H10O5/c11-4-7-5-14-9-3-6(10(12)13)1-2-8(9)15-7/h1-3,7,11H,4-5H2,(H,12,13)

InChI-Schlüssel

BOUAQNLOSMPHOJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC2=C(O1)C=C(C=C2)C(=O)O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.